D-myo-Inositol-1,4,5-triphosphate, sodium salt

Description

D-myo-Inositol-1,4,5-triphosphate (IP3), particularly its sodium salt form, is a critical second messenger in cellular signaling. It is produced via phospholipase C (PLC)-mediated hydrolysis of phosphatidylinositol-4,5-bisphosphate (PIP2) and binds to IP3 receptors (IP3R) on the endoplasmic reticulum (ER), triggering calcium (Ca²⁺) release into the cytosol . This process regulates diverse physiological functions, including autophagy, immune responses, and gene expression .

Propriétés

Formule moléculaire |

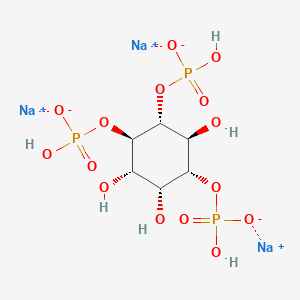

C6H12Na3O15P3 |

|---|---|

Poids moléculaire |

486.04 g/mol |

Nom IUPAC |

trisodium;[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-bis[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate |

InChI |

InChI=1S/C6H15O15P3.3Na/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12;;;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);;;/q;3*+1/p-3/t1-,2+,3+,4-,5-,6-;;;/m1.../s1 |

Clé InChI |

ZVCVTWVBDIPWPZ-ZKVWPJASSA-K |

SMILES isomérique |

[C@H]1([C@@H]([C@H]([C@@H]([C@H]([C@@H]1OP(=O)(O)[O-])O)OP(=O)(O)[O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+] |

SMILES canonique |

C1(C(C(C(C(C1OP(=O)(O)[O-])O)OP(=O)(O)[O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+] |

Origine du produit |

United States |

Méthodes De Préparation

Direct Phosphorylation of Myo-Inositol Derivatives

Methodology:

This approach involves the selective phosphorylation of free or protected myo-inositol at the 1-, 4-, and 5- positions, utilizing phosphorylating agents such as phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅), or phosphoramidite reagents. The regioselectivity is achieved through strategic protection of other hydroxyl groups.

Protection of hydroxyl groups:

Selective protection of hydroxyl groups at undesired positions using protecting groups like benzyl (Bn), tert-butyldimethylsilyl (TBDMS), or acetyl groups to direct phosphorylation.Phosphorylation:

The protected inositol derivative is reacted with phosphorylating agents under controlled conditions, often in the presence of bases such as pyridine or triethylamine, to introduce phosphate groups at the desired positions.Deprotection:

After phosphorylation, protecting groups are removed under suitable conditions (hydrogenolysis, acid hydrolysis, or fluoride-mediated cleavage), yielding the free triphosphate.Salt formation:

The free acid form is neutralized with sodium hydroxide or sodium carbonate to produce the sodium salt.

Reference:

A patent (EP0262227B1) describes a process involving phosphorylation of myo-inositol derivatives with phosphoric acid derivatives, followed by purification steps to isolate the triphosphate.

Stepwise Phosphorylation via Phosphorochloridates or Phosphoramidites

Methodology:

This method utilizes phosphorochloridates or phosphoramidite reagents to install phosphate groups sequentially, offering high regioselectivity and control.

Preparation of monophosphates:

Starting with protected myo-inositol, a selective monophosphorylation is performed using reagents like diethyl phosphorochloridate.Sequential phosphorylation:

The mono-phosphorylated intermediate undergoes further phosphorylation steps, each targeting specific hydroxyl groups, with regioselectivity guided by protecting groups.Final deprotection and salt formation:

After installing all three phosphate groups, deprotection yields the free triphosphate, which is then neutralized with sodium ions to form the sodium salt.

Advantages:

Provides high regioselectivity and yields, with minimal side reactions.

Reference:

The synthesis route detailed in ACS Omega describes regioselective protection and phosphorylation steps, including the use of tosylation, detosylation, and triflation to achieve the desired triphosphate.

Enzymatic or Biocatalytic Methods (Less Common)

While enzymatic synthesis is common in biological contexts, laboratory-scale chemical synthesis remains the primary method for preparing the compound as a reagent. Enzymatic methods involve phosphorylation using kinases but are less practical for large-scale chemical synthesis.

Key Reaction Conditions and Reagents

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| Protection | Benzyl chloride, TBDMS-Cl | Base (e.g., imidazole), in suitable solvent | Regioselective hydroxyl protection |

| Phosphorylation | POCl₃, PCl₅, phosphoramidites | Anhydrous conditions, low temperature | Regioselective phosphate installation |

| Deprotection | Hydrogenolysis, fluoride ions | Mild conditions | Removal of protecting groups without degrading phosphate groups |

| Salt formation | NaOH, Na₂CO₃ | Aqueous, neutralization | Formation of sodium salt |

Data Tables Summarizing Preparation Parameters

Notable Research Findings and Patent Data

The EP0262227B1 patent details a multi-step process involving phosphorylation of myo-inositol derivatives with phosphoric acid derivatives, emphasizing regioselectivity and purification techniques.

Recent synthetic strategies utilize regioselective protection and phosphorylation with improved yields and fewer steps, as described in the ACS Omega publication, which employs tosylation, detosylation, and triflation to achieve the triphosphate.

Commercially, the compound can be prepared by dissolving the sodium salt in appropriate buffers, with stock solutions prepared at specified molarities for laboratory use, following solubility and stability guidelines.

Analyse Des Réactions Chimiques

Types of Reactions: D-myo-Inositol-1,4,5-triphosphate, sodium salt primarily undergoes hydrolysis reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its stable phosphate groups .

Common Reagents and Conditions: The hydrolysis of phosphatidylinositol 4,5-bisphosphate to produce D-myo-Inositol-1,4,5-triphosphate, sodium salt requires the enzyme phospholipase C under physiological conditions .

Major Products Formed: The major product formed from the hydrolysis reaction is D-myo-Inositol-1,4,5-triphosphate, sodium salt itself, along with diacylglycerol as a byproduct .

Applications De Recherche Scientifique

Chemistry: In chemistry, D-myo-Inositol-1,4,5-triphosphate, sodium salt is used as a model compound to study the behavior of inositol phosphates and their interactions with other molecules .

Biology: In biological research, this compound is extensively studied for its role in intracellular signaling pathways, particularly in the regulation of calcium ion release from intracellular stores .

Medicine: In medicine, D-myo-Inositol-1,4,5-triphosphate, sodium salt is investigated for its potential therapeutic applications in diseases related to calcium signaling dysregulation, such as certain neurodegenerative disorders .

Industry: In the industrial sector, this compound is used in the development of biochemical assays and diagnostic tools that require precise control of calcium ion concentrations .

Mécanisme D'action

D-myo-Inositol-1,4,5-triphosphate, sodium salt exerts its effects by binding to specific receptors on the endoplasmic reticulum, leading to the release of calcium ions into the cytoplasm . This increase in intracellular calcium concentration triggers various downstream signaling pathways that regulate cellular functions such as muscle contraction, secretion, and metabolism .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Isomers with Varied Phosphate Group Positioning

a-Trinositol (D-myo-Inositol-1,2,6-trisphosphate)

- Structure : Phosphate groups at positions 1, 2, and 4.

- Molecular Weight : 529.9 Da .

- Solubility : 50 g/L in water (pH 7.0) .

- Function : Exhibits anti-inflammatory properties but lacks IP3’s calcium-mobilizing activity due to altered phosphate positioning .

L-myo-Inositol-1,4,5-triphosphate (Sodium Salt)

- Structure : Enantiomer with phosphate groups at 3, 5, and 6 positions (mirror image of IP3) .

- Function : Binds weakly to IP3R, reducing its efficacy in Ca²⁺ release. Used to study stereospecificity of IP3R .

D-myo-Inositol-3,4,5-triphosphate (Sodium Salt)

- Structure : Phosphate groups at positions 3, 4, and 4.

Higher Phosphorylation States

D-myo-Inositol-1,3,4,5-tetraphosphate (IP4)

- Structure : IP3 with an additional phosphate at position 3.

- Molecular Weight : 626.02 g/mol (sodium salt) .

- Function : Generated by IP3 3-kinase phosphorylation. Activates dual Ca²⁺ influx mechanisms:

- Research Insight : IP4 amplifies Ca²⁺ signals compared to IP3, making it pivotal in sustained cellular responses .

Ridaifen-B

- Structure : Tamoxifen derivative.

- Function : Induces autophagy via Beclin-1-independent mechanisms, unlike IP3-regulated autophagy pathways .

Gefitinib

Comparison of Salt Forms

The sodium salt of IP3 is widely used due to its solubility and stability in physiological buffers. Other salt forms include:

- Potassium Salt : Similar solubility but may precipitate in high-K⁺ solutions, limiting experimental versatility .

- Hexapotassium Salt : Used in calcium-release assays (e.g., ER stress studies) but requires careful ionic balance adjustments .

- Ammonium Salt : Less common; used in niche applications like NMR studies due to isotopic labeling advantages .

Functional and Binding Affinity Comparisons

Activité Biologique

D-myo-Inositol-1,4,5-triphosphate (Ins(1,4,5)P₃) is a crucial second messenger involved in various cellular processes, particularly in the mobilization of intracellular calcium (Ca²⁺). This article explores the biological activity of D-myo-Inositol-1,4,5-triphosphate sodium salt, focusing on its mechanisms of action, physiological roles, and implications in health and disease.

Overview of Ins(1,4,5)P₃

Ins(1,4,5)P₃ is synthesized from phosphatidylinositol 4,5-bisphosphate (PIP₂) by the action of phospholipase C (PLC). Upon activation by various extracellular signals, PLC hydrolyzes PIP₂ to generate Ins(1,4,5)P₃ and diacylglycerol (DAG), both of which serve as second messengers in signal transduction pathways.

Calcium Mobilization

Ins(1,4,5)P₃ primarily functions by binding to specific receptors on the endoplasmic reticulum (ER), known as inositol trisphosphate receptors (IP3Rs). This binding triggers the release of Ca²⁺ from intracellular stores into the cytosol. The released Ca²⁺ acts as a secondary messenger to activate various downstream signaling pathways involved in processes such as muscle contraction, neurotransmitter release, and cell proliferation .

Enzymatic Regulation

The biological activity of Ins(1,4,5)P₃ is regulated by its metabolism through enzymes such as inositol 1,4,5-trisphosphate 3-kinase (IP3K) and inositol 1,4,5-trisphosphate 5-phosphatase (INPP5A). IP3K phosphorylates Ins(1,4,5)P₃ to produce inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P₄), while INPP5A dephosphorylates it to terminate its signaling .

Physiological Roles

Ins(1,4,5)P₃ plays vital roles in various physiological processes:

- Neurotransmission : It facilitates synaptic transmission by promoting the release of neurotransmitters from presynaptic neurons.

- Muscle Contraction : In cardiac and skeletal muscle cells, Ins(1,4,5)P₃-mediated Ca²⁺ release is essential for muscle contraction.

- Cell Growth and Differentiation : It influences cell cycle progression and differentiation in various cell types.

Case Studies and Research Findings

Several studies have highlighted the significance of Ins(1,4,5)P₃ in health and disease:

- Cancer Research : Elevated levels of Ins(1,4,5)P₃ have been associated with tumor growth and metastasis. Research indicates that its signaling pathway may contribute to cancer cell proliferation and survival .

- Neurodegenerative Diseases : Dysregulation of Ins(1,4,5)P₃ signaling has been implicated in neurodegenerative diseases such as Alzheimer's. Studies suggest that altered Ca²⁺ signaling may lead to synaptic dysfunction and neuronal death .

- Cardiovascular Health : Ins(1,4,5)P₃ signaling is crucial for maintaining cardiac function. Abnormalities in this pathway can lead to arrhythmias and other cardiovascular diseases .

Data Table: Biological Effects of D-myo-Inositol-1,4,5-triphosphate

Q & A

Basic Research Questions

Q. How is D-myo-Inositol-1,4,5-triphosphate sodium salt quantified in biological samples, and what methodological considerations are critical for accuracy?

- Answer: Liquid chromatography with tandem mass spectrometry (LC-MS/MS) and anion-exchange chromatography are widely used for quantification. LC-MS/MS provides high sensitivity for low-abundance isoforms, while anion-exchange chromatography separates inositol phosphates (InsP1–6) based on phosphorylation levels. Internal standards like adenosine 5′-monophosphate (AMP) improve precision . Hydrolysis by-products (e.g., InsP1–5) must be monitored to distinguish enzymatic degradation from passive diffusion of InsP6 .

Q. What are the optimal storage and handling conditions to maintain the stability of this compound?

- Answer: Store at -20°C in a desiccated environment, protected from light and moisture. For long-term stability (>1 year), lyophilized powder should be reconstituted in 10 mM ammonium phosphate buffer (pH 7.2) and stored at -80°C . Avoid freeze-thaw cycles, as repeated cycles degrade phosphorylated inositols .

Q. What experimental controls are essential when studying its role in calcium signaling?

- Answer: Include:

- Negative controls: Use non-hydrolyzable analogs (e.g., Ins(1,4,5)P3 receptor antagonists) to confirm specificity.

- Calcium chelators: EGTA or BAPTA-AM to distinguish extracellular vs. endoplasmic reticulum (ER)-derived Ca²⁺.

- Kinase inhibitors: Block InsP3 3-kinase to prevent conversion to Ins(1,3,4,5)P4, which modulates calcium influx .

Advanced Research Questions

Q. How can researchers resolve discrepancies in calcium release potency between Ins(1,4,5)P3 and its structural analogs (e.g., Ins(1,3,5)P3)?

- Answer: Structural specificity arises from phosphorylation patterns. Ins(1,4,5)P3 binds the ER receptor with K_D ~568 µM , while Ins(1,3,5)P3 exhibits 50-fold lower potency in Xenopus oocytes . Use radioligand displacement assays (e.g., ³H-labeled InsP3) and molecular docking simulations to compare binding affinities. Note that receptor isoforms (e.g., IP3R1 vs. IP3R3) may exhibit differential responses .

Q. What methodologies differentiate enzymatic degradation of InsP6 from passive diffusion in experimental systems?

- Answer: Monitor hydrolysis by-products (InsP1–5) via LC-MS/MS. Enzymatic degradation (e.g., via phytases) increases InsP1–3 levels over time, whereas passive diffusion reduces InsP6 without elevating lower phosphates. Use time-course experiments (e.g., 0–24 hr soaking) and enzyme inhibitors (e.g., sodium molybdate for phosphatase inhibition) to validate mechanisms .

Q. How does Ins(1,4,5)P3 sodium salt cross-react with binding sites designed for other inositol phosphates?

- Answer: Cross-reactivity is common in assays due to conserved phosphate groups. Use property-encoded surface descriptors (PESD) to compare binding site surfaces. For example, Ins(1,4,5)P3 binds 1btn (a homolog of InsP4-binding proteins) despite structural differences, highlighting the need for crystallographic validation .

Data Contradiction Analysis

Q. Why do some studies report conflicting results on Ins(1,4,5)P3’s role in neurodegenerative diseases like Alzheimer’s?

- Answer: Discrepancies arise from model systems and calcium dynamics. In Alzheimer’s, elevated Ins(1,4,5)P3 may dysregulate cytoplasmic Ca²⁺, promoting Aβ aggregation. However, scyllo-inositol (a competitor) inhibits this pathway in animal models but shows variable efficacy in human trials. Validate using calcium imaging in patient-derived neurons and control for endogenous myo-inositol levels .

Methodological Tables

| Parameter | Ins(1,4,5)P3 Sodium Salt | Ins(1,3,5)P3 Sodium Salt |

|---|---|---|

| Calcium Release Potency (EC₅₀) | 0.1–1 µM | 5–10 µM |

| Receptor Binding (K_D) | 568 µM (MA domain) | Not detected |

| Stability in Buffer (4°C) | 24 hours | <12 hours |

| Purity Threshold for Assays | ≥98% (HPLC) | ≥95% (TLC) |

Key Recommendations

- For Radiolabeling: Use ³H-labeled Ins(1,4,5)P3 (15–30 Ci/mmol) in receptor-binding studies to track subcellular localization .

- For Structural Studies: Compare sodium vs. potassium salt forms, as counterions affect solubility (e.g., hexasodium salt: 50 mg/mL in PBS vs. hexapotassium salt: 35 mg/mL) .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.